NMS-P937 fumarate

Description

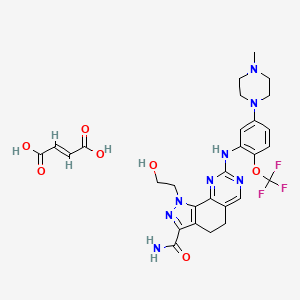

Structure

3D Structure of Parent

Properties

CAS No. |

1263293-37-3 |

|---|---|

Molecular Formula |

C28H31F3N8O7 |

Molecular Weight |

648.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |

InChI |

InChI=1S/C24H27F3N8O3.C4H4O4/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23;5-3(6)1-2-4(7)8/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

LUEMEFHVOJNLJG-WLHGVMLRSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Nms P937 Fumarate As a Plk1 Inhibitor

Inhibitory Potency and Selectivity Profile of NMS-P937 Fumarate (B1241708)

The efficacy of a kinase inhibitor is determined not only by its potency against the intended target but also by its selectivity, which minimizes off-target effects. NMS-P937 has demonstrated both high potency for PLK1 and a remarkable selectivity profile.

NMS-P937 potently inhibits the kinase activity of PLK1 in biochemical assays. Research has established its half-maximal inhibitory concentration (IC50) to be in the low nanomolar range. Specifically, the IC50 value for NMS-P937 against PLK1 is 2 nmol/L. aacrjournals.orgselleckchem.com Further kinetic analysis determined the inhibition constant (Ki) to be approximately 1 nmol/L, underscoring its high-affinity binding to the enzyme. aacrjournals.org

| Parameter | Value (nmol/L) | Source(s) |

| IC50 (PLK1) | 2 | aacrjournals.orgselleckchem.com |

| Ki (PLK1) | ~1 | aacrjournals.org |

A crucial aspect of a targeted inhibitor is its ability to distinguish between closely related members of the same kinase family. NMS-P937 exhibits exceptional selectivity for PLK1 over other Polo-like kinases, such as PLK2 and PLK3. researchgate.netresearchgate.net Studies have shown that the IC50 for inhibition of PLK2 and PLK3 is more than 5,000-fold higher than that for PLK1. researchgate.netselleckchem.com In one screening, when tested at a high concentration of 10 µmol/L, NMS-P937 showed only marginal inhibition of PLK2 and PLK3, at 48% and 40% respectively, further confirming its high specificity for PLK1. researchgate.net

| Kinase | Selectivity vs. PLK1 | % Inhibition @ 10 µmol/L | Source(s) |

| PLK2 | >5,000-fold | 48% | researchgate.netselleckchem.comresearchgate.net |

| PLK3 | >5,000-fold | 40% | researchgate.netselleckchem.comresearchgate.net |

To assess its broader selectivity across the human kinome, NMS-P937 was tested against a large panel of protein kinases. The compound was found to be highly selective for PLK1. researchgate.net In a screening against 63 different protein kinases, significant activity was only detected for a few other kinases, namely CK2, FLT3, and MELK, and only at high nanomolar concentrations. researchgate.net The compound was inactive against the other kinases in the panel when tested at a concentration of 10 µmol/L. researchgate.net

The structural basis for this excellent selectivity profile has been elucidated through X-ray co-crystallography. aacrjournals.org The 2'-trifluoromethoxy group on the NMS-P937 molecule plays a key role, sterically hindering its binding to kinases that have a residue larger than leucine (B10760876) in the corresponding position of the ATP-binding pocket, such as Aurora-A kinase or CDK2. aacrjournals.org

Structural Basis of PLK1 Inhibition by NMS-P937 Fumarate

The structural understanding of how NMS-P937 inhibits PLK1 is based on detailed crystallographic studies and the broader knowledge of PLK1's domain architecture and regulation.

Crystal Structure Determination of PLK1 in Complex with this compound

To elucidate the precise binding mode of NMS-P937, the crystal structure of the PLK1 kinase domain in complex with the inhibitor was determined. aacrjournals.orgrcsb.orgresearchgate.net This structural analysis provided a definitive explanation for the compound's high potency and selectivity. aacrjournals.orgresearchgate.net The structure was deposited in the Protein Data Bank (PDB), making the coordinates and experimental data available to the scientific community. rcsb.org

The co-crystal structure confirmed that NMS-P937 binds within the ATP pocket of the PLK1 kinase domain, consistent with its ATP-competitive mechanism of inhibition. aacrjournals.org This structural information is critical for understanding the key interactions, such as the hydrogen bonds with the hinge region and the specific polar interaction with Glu140, that underpin its inhibitory activity. aacrjournals.org

| Crystallographic Data for PLK1-NMS-P937 Complex | |

| PDB ID | 2YAC rcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.20 Å rcsb.org |

| Organism | Homo sapiens rcsb.org |

| Expression System | Spodoptera frugiperda rcsb.org |

| Deposition Date | 2011-02-18 rcsb.org |

| Release Date | 2011-04-06 rcsb.org |

| Data sourced from the RCSB Protein Data Bank. rcsb.org |

Investigation of Allosteric Communication between PLK1 Domains

Polo-like kinase 1 is a multi-domain protein, featuring an N-terminal kinase domain (KD) and a C-terminal Polo-Box Domain (PBD). nih.govresearchgate.netscienceopen.com The PBD is a unique regulatory module that is essential for PLK1 function; it recognizes phosphorylated substrates and directs the kinase to specific subcellular locations, such as centrosomes and kinetochores, during mitosis. nih.govresearchgate.netnih.gov The activity and localization of PLK1 are controlled by an allosteric communication network between the KD and the PBD. nih.govscispace.com In an inactive state, the PBD can interact with the KD to cause autoinhibition. researchgate.net

Cellular and Molecular Mechanisms of Action of Nms P937 Fumarate

Impact of NMS-P937 Fumarate (B1241708) on Cell Cycle Progression

The primary effect of NMS-P937 on cancer cells is the disruption of the normal cell cycle, leading to a halt in cell division. This is a direct consequence of inhibiting PLK1, which is critically involved in multiple stages of mitosis, including centrosome maturation, the formation of the bipolar spindle, and chromosome separation. nih.gov

Induction of Mitotic Arrest, Specifically G2/M Phase Block

Treatment of cancer cells with NMS-P937 potently induces a mitotic cell-cycle arrest. nih.gov Flow cytometry analysis has consistently shown that exposure to NMS-P937 leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle. nih.gov This G2/M block is a characteristic outcome of PLK1 inhibition. nih.govcancernetwork.com For instance, in studies involving nasopharyngeal carcinoma (NPC) cells, treatment with NMS-P937 resulted in a notable accumulation of cells in the G2/M phase. nih.gov This arrest prevents the cells from completing mitosis and proceeding to cell division. nih.govnih.gov The inhibition of PLK1 by compounds like NMS-P937 is sufficient to trigger this cell-cycle arrest in various cancer cell lines. nih.gov

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, Cyclin E1)

Table 1: Effect of NMS-P937 on Cell Cycle Regulatory Proteins in Nasopharyngeal Carcinoma Cells

| Protein | Effect of NMS-P937 Treatment | Associated Cell Cycle Phase | Reference |

| Cyclin B1 | Upregulation | G2/M | nih.gov |

| Cyclin E1 | Downregulation | G1/S | nih.gov |

NMS-P937 Fumarate-Induced Programmed Cell Death

Following the potent induction of mitotic arrest, cancer cells treated with NMS-P937 undergo programmed cell death, or apoptosis. nih.govnih.gov This apoptotic response is a crucial component of the compound's antitumor activity. nih.gov

Elucidation of Apoptosis Induction Pathways

The inhibition of PLK1 by NMS-P937 is sufficient to induce apoptosis in a wide range of cancer cell lines, including those from both solid and hematologic tumors. nih.gov The primary pathway to apoptosis begins with the sustained mitotic arrest caused by the drug. Unable to properly segregate chromosomes and complete cell division, the cell activates intrinsic death signals. nih.govnih.gov Mechanistically, NMS-P937 treatment has been shown to cause aberrant mitosis, which leads to an increase in reactive oxygen species (ROS), contributing to the induction of apoptosis. nih.gov This process ultimately leads to the activation of the caspase cascade, a family of proteases central to executing the apoptotic program. nih.govmdpi.com

Cleavage of Poly (ADP-ribose) Polymerase (PARP) and Activation of Caspases

A key biochemical hallmark of apoptosis is the cleavage of specific cellular substrates by activated caspases. mdpi.com Studies have shown that NMS-P937 treatment induces the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov PARP cleavage is a well-established marker of apoptosis, as it is carried out by executioner caspases, such as caspase-3. mdpi.com In nasopharyngeal carcinoma cells, treatment with NMS-P937 resulted in an increase in the cleaved forms of both PARP and caspase-3, confirming the activation of the caspase-dependent apoptotic pathway. nih.gov The activation of caspase-3 is a critical step, as it is responsible for cleaving numerous cellular proteins, leading to the systematic disassembly of the cell. mdpi.com

Table 2: Apoptotic Markers Induced by NMS-P937

| Marker | Status After NMS-P937 Treatment | Significance | Reference |

| Caspase-3 | Increased cleavage (activation) | Key executioner caspase in apoptosis | nih.gov |

| PARP | Increased cleavage | Hallmarks of caspase-mediated apoptosis | nih.gov |

Downstream Signaling Pathway Modulation by this compound

As a specific inhibitor of PLK1, NMS-P937's primary molecular action is the disruption of signaling pathways directly regulated by this kinase. nih.gov PLK1 is a master regulator of mitosis, and its inhibition affects a multitude of downstream substrates and processes essential for cell division. nih.gov The consequences of NMS-P937 treatment extend beyond simple mitotic arrest. For example, the induction of aberrant mitosis by the compound has been linked to an increase in cellular reactive oxygen species (ROS). nih.gov This elevation in ROS can act as a secondary signaling messenger, further promoting cellular stress and apoptosis. nih.gov While NMS-P937's effects are primarily channeled through PLK1 inhibition, this action has ultimate consequences on major cancer-related pathways like the PI3K/AKT and MAPK pathways, which are often dysregulated in tumors and can be influenced by signals originating from cell cycle checkpoints and cellular stress. nih.gov

Effects on Direct PLK1 Substrates (e.g., pSer46TCTP, Histone H3 Ser10, Nucleophosmin Thr199)

The targeted inhibition of PLK1 by this compound results in distinct changes in the phosphorylation status of its downstream substrates. A key biomarker of PLK1 activity is the phosphorylation of the translational controlled tumor protein (TCTP) at serine 46 (pSer46TCTP). Research has shown that treatment with NMS-P937 leads to a clear decrease in the levels of pSer46TCTP, confirming the direct inhibition of PLK1 enzymatic activity. aacrjournals.org

Conversely, the inhibition of PLK1 by NMS-P937 induces a mitotic block, which is characterized by an increase in the phosphorylation of other important cellular proteins. aacrjournals.org Notably, there is a significant increase in the phosphorylation of Histone H3 at serine 10 (H3S10ph) and Nucleophosmin at threonine 199 (NPM-pThr199). aacrjournals.org These proteins are well-established markers of mitosis, and their increased phosphorylation following NMS-P937 treatment is a direct consequence of the cell cycle arrest in the G2/M phase. aacrjournals.org This effect has been observed both in cell culture and in in-vivo xenograft models, where tumors treated with NMS-P937 show a time-dependent increase in cells positive for phospho-Histone H3 (Ser10) and phospho-Nucleophosmin (Thr199). aacrjournals.org

The modulation of these substrates highlights the dual effect of NMS-P937: the direct inhibition of a specific phosphorylation event (pSer46TCTP) and the indirect induction of other phosphorylations (Histone H3 Ser10, Nucleophosmin Thr199) as a consequence of mitotic arrest.

Table 1: Effects of this compound on PLK1 Substrates

| Substrate | Phosphorylation Site | Effect of NMS-P937 Treatment | Reference |

|---|---|---|---|

| TCTP | Serine 46 | Decrease | aacrjournals.org |

| Histone H3 | Serine 10 | Increase | aacrjournals.org |

| Nucleophosmin | Threonine 199 | Increase | aacrjournals.org |

Involvement of Specific Cellular Signaling Cascades (e.g., β-catenin/c-Myc, PI3K/Akt/mTOR, MAPKs, JAK/STAT)

The cellular impact of this compound extends to the modulation of several critical signaling cascades that are often dysregulated in cancer. While direct studies on the comprehensive effects of NMS-P937 on all these pathways are still emerging, the known functions of its target, PLK1, provide significant insights into these interactions.

β-catenin/c-Myc Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is frequently hyperactivated in cancer. nih.gov β-catenin can translocate to the nucleus and activate the transcription of target genes, including the proto-oncogene c-Myc. nih.gov PLK1 has been shown to phosphorylate and stabilize β-catenin, thereby promoting its oncogenic activity. By inhibiting PLK1, NMS-P937 can be inferred to destabilize β-catenin, leading to a downstream reduction in c-Myc expression and a dampening of this pro-proliferative pathway.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. nih.govfrontiersin.orgresearchgate.netresearchgate.net There is evidence of crosstalk between the PLK1 and PI3K/Akt/mTOR pathways. nih.govresearchgate.netresearchgate.netnih.gov For instance, Akt can be activated following chemotherapy-induced DNA damage, promoting cell survival. nih.gov As NMS-P937 induces cellular stress and apoptosis, it is plausible that its activity intersects with the PI3K/Akt/mTOR pathway, potentially sensitizing cancer cells to other therapeutic agents that target this cascade.

MAPKs (Mitogen-Activated Protein Kinases) Pathway: The MAPK signaling cascade, which includes the RAS-RAF-MEK-ERK pathway, is fundamental in transducing extracellular signals to regulate cell proliferation, differentiation, and survival. nih.gov Dysregulation of the MAPK pathway is a common driver of oncogenesis. nih.gov While direct evidence linking NMS-P937 to MAPK signaling is limited, the induction of cellular stress by NMS-P937 could potentially activate stress-responsive MAPK pathways, such as JNK and p38, which are involved in apoptosis.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and is involved in inflammation, immunity, and cancer. nih.govfrontiersin.org Misregulation of this pathway can contribute to tumor growth and survival. nih.govnih.gov The inhibition of PLK1 by NMS-P937, leading to mitotic arrest and apoptosis, may indirectly influence the cellular environment in a way that modulates JAK/STAT signaling, particularly in the context of the tumor microenvironment and immune responses.

Cellular Stress Responses Induced by this compound

The inhibition of PLK1 by this compound triggers significant cellular stress, culminating in cell death. This is mediated through the induction of reactive oxygen species and the activation of DNA damage response pathways.

Treatment with NMS-P937 has been shown to cause a notable increase in the intracellular levels of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids. This increase in ROS is a direct consequence of the aberrant mitosis induced by NMS-P937. nih.gov The disruption of normal mitotic processes leads to cellular dysfunction and the generation of these damaging molecules, contributing to the apoptotic demise of cancer cells. nih.gov The elevated ROS levels can be partially reversed by treatment with ROS scavengers, confirming the role of NMS-P937 in inducing this specific stress response. nih.gov

The cellular turmoil instigated by NMS-P937, including mitotic abnormalities and increased ROS, is intrinsically linked to the activation of DNA damage pathways. While NMS-P937's primary target is PLK1 and not DNA itself, the consequences of its action lead to genotoxic stress. The induction of apoptosis, marked by the cleavage of PARP (Poly (ADP-ribose) polymerase), is a clear indicator of a robust DNA damage response. nih.gov PARP is a key enzyme in the repair of single-strand DNA breaks, and its cleavage by caspases is a hallmark of apoptosis triggered by significant cellular damage. The mitotic catastrophe resulting from PLK1 inhibition can lead to the formation of micronuclei and chromosomal aberrations, which are recognized by the cell as DNA damage, thereby activating cell death programs.

Table 2: Cellular Stress Responses to this compound

| Stress Response | Observation | Implication | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased intracellular levels | Induction of oxidative stress and cellular damage | nih.gov |

| DNA Damage | Cleavage of PARP | Activation of apoptosis due to significant cellular damage | nih.gov |

Preclinical Efficacy Studies of Nms P937 Fumarate in Cancer Models

In Vitro Anti-proliferative Activity in Diverse Cancer Cell Lines

NMS-P937 fumarate (B1241708) has shown significant anti-proliferative effects across numerous cancer cell lines, indicating a broad spectrum of activity. The compound typically induces mitotic arrest, leading to apoptosis in cancer cells medchemexpress.comnih.gov.

NMS-P937 fumarate has demonstrated notable activity against various solid tumor cell lines. In prostate cancer models, PC3 cells exhibited an IC50 value of 27.3 µM after 48 hours of exposure dergipark.org.trresearchgate.net. Similarly, cervical cancer (HeLa) and ovarian cancer (SKOV-3) cell lines showed IC50 values of 69.7 µM and 79.3 µM, respectively, for the same exposure period dergipark.org.trresearchgate.net. The A2780 ovarian carcinoma cell line was also noted to be sensitive, with NMS-P937 potently causing mitotic cell-cycle arrest and apoptosis medchemexpress.comselleckchem.com. In nasopharyngeal carcinoma (NPC) models, NMS-P937 suppressed cell proliferation, with IC50 values being tested across multiple NPC cell types caymanchem.com. Studies also reported efficacy in osteosarcoma cell lines, where NMS-P937 inhibited tumor cell growth and partially overcame drug resistance trdizin.gov.tr. Furthermore, NMS-P937 has shown potent anti-proliferative effects in colorectal cancer models nih.gov, including activity against HCT116 cells portico.org, and has been evaluated in lung adenocarcinoma cell lines such as NCI-H23 nih.gov. General broad-spectrum antiproliferative activity has been reported against a panel of 137 solid tumor cell lines, with many exhibiting low nanomolar activity medchemexpress.commedchemexpress.com.

Table 1: In Vitro Anti-proliferative Activity (IC50 Values) in Selected Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation(s) |

| PC3 | Prostate Cancer | 27.3 | 48 h | dergipark.org.trresearchgate.net |

| HeLa | Cervical Cancer | 69.7 | 48 h | dergipark.org.trresearchgate.net |

| SKOV-3 | Ovarian Cancer | 79.3 | 48 h | dergipark.org.trresearchgate.net |

| A2780 | Ovarian Cancer | 0.042 | Not specified | medchemexpress.com |

| NCI-H23 | Lung Adenocarcinoma | Not specified | Not specified | nih.gov |

| Osteosarcoma Cell Lines | Osteosarcoma | Not specified | Not specified | trdizin.gov.tr |

| NPC Cells | Nasopharyngeal Carcinoma | Tested | Not specified | caymanchem.com |

| HCT116 | Colorectal Cancer | Not specified | Not specified | portico.org |

This compound has also demonstrated significant efficacy against hematologic malignancies. It has shown potent anti-proliferative effects in acute myeloid leukemia (AML) models and cell lines medchemexpress.comnih.gov. For acute lymphoblastic leukemia (ALL) cell lines, NMS-P937 exhibited GI50 values in the range of 0.023 to 0.23 µM, with sensitivity not being associated with a specific ALL subtype dergipark.org.tr. Activity has also been reported in Burkitt's lymphoma cell lines medchemexpress.comresearchgate.net.

Table 2: In Vitro Anti-proliferative Activity (GI50 Values) in Hematologic Malignancies

| Cell Line/Type | Cancer Type | GI50 Range (µM) | Citation(s) |

| ALL Cell Lines | Acute Lymphoblastic Leukemia | 0.023 - 0.23 | dergipark.org.tr |

| AML-NS8 | Acute Myeloid Leukemia | 0.036 | medchemexpress.com |

| General AML | Acute Myeloid Leukemia | Potent | medchemexpress.comnih.gov |

| General | Burkitt's Lymphoma | Potent | medchemexpress.comresearchgate.net |

A key finding from preclinical studies is the correlation between PLK1 expression levels and sensitivity to NMS-P937. Leukemic cell survival was found to be significantly correlated with total PLK1 protein expression, with high-expressing samples being more sensitive to NMS-P937 selleckchem.comdergipark.org.tr. Specifically, a Spearman's rank correlation coefficient (rs) of -0.58 with a p-value of 0.02 indicated that increased PLK1 expression was associated with reduced cell survival upon NMS-P937 treatment dergipark.org.tr. This suggests that tumors with elevated PLK1 may be particularly responsive to NMS-P937 therapy.

In Vivo Antitumor Activity in Xenograft Models

This compound has shown promising antitumor activity in various animal xenograft models, demonstrating its potential as a therapeutic agent in vivo.

In monotherapy settings, NMS-P937 has demonstrated efficacy in established tumor models. For instance, administration of NMS-P937 restrained the growth of nasopharyngeal carcinoma (NPC) xenografts in nude mice caymanchem.com. In HCT116 colon adenocarcinoma xenografts, NMS-P937 exhibited significant tumor growth inhibition, with tumor growth inhibition (TGI) rates of 83% intravenously and 79% orally at specific doses medchemexpress.commedchemexpress.com. Studies also reported inhibition of xenograft tumor growth in HT29 and Colo205 colorectal cancer models, as well as in the A2780 ovarian cancer cell line xenografts medchemexpress.comselleckchem.com. In a human acute leukemia model (HL60), oral administration of NMS-P937 induced tumor regression in all treated animals, achieving a TGI of 98% portico.org.

Beyond monotherapy, NMS-P937 has shown its ability to inhibit tumor growth and progression in diverse animal models. The compound effectively inhibits xenograft tumor growth with a clear PLK1-related mechanism of action medchemexpress.comresearchgate.net. In combination studies, NMS-P937 demonstrated synergistic effects, leading to enhanced tumor regression and prolonged survival. For example, in HT29 human colon adenocarcinoma xenografts, combination with irinotecan (B1672180) resulted in tumor regression medchemexpress.com. Furthermore, in a disseminated model of acute myelogenous leukemia, combination with cytarabine (B982) led to prolonged survival of animals medchemexpress.com. In lung cancer xenografts, NMS-P937 showed strong synergy when combined with dichloroacetic acid (DCA), indicating enhanced inhibition of tumor growth biorxiv.org.

Table 3: In Vivo Antitumor Activity Summary in Xenograft Models

| Tumor Model/Cell Line | Cancer Type | Observed Effect | Citation(s) |

| HCT116 Xenografts | Colorectal Cancer | Significant tumor growth inhibition (TGI 83% IV, 79% PO) | medchemexpress.commedchemexpress.com |

| HT29 Xenografts | Colorectal Cancer | Inhibited xenograft tumor growth; Tumor regression (in combination w/ irinotecan) | medchemexpress.commedchemexpress.com |

| Colo205 Xenografts | Colorectal Cancer | Inhibited xenograft tumor growth | medchemexpress.com |

| A2780 Xenografts | Ovarian Cancer | Inhibited xenograft tumor growth; Potent cell-cycle arrest & apoptosis | medchemexpress.comselleckchem.com |

| NPC Xenografts | Nasopharyngeal Carcinoma | Restrained tumor growth | caymanchem.com |

| HL60 Xenografts | Acute Leukemia | Induced tumor regression (TGI 98%) | portico.org |

| Disseminated AML Model (AmL-PS) | Acute Myelogenous Leukemia | Prolonged survival (in combination w/ cytarabine) | medchemexpress.com |

| CrT Xenografts | Lung Cancer | Strong synergy with DCA, enhanced tumor growth inhibition | biorxiv.org |

Compound List

this compound (also known as Onvansertib, PCM-075, NMS-1286937)

Polo-like kinase 1 (PLK1)

Irinotecan

Cytarabine

DCA (Dichloroacetic acid)

Synergistic Antitumor Effects of this compound in Combination Therapies

This compound has been investigated in combination with various therapeutic agents, revealing synergistic effects that enhance antitumor activity and overcome resistance mechanisms.

Synergy with Conventional Chemotherapeutics

Preclinical studies have indicated that this compound exhibits synergistic antitumor effects when combined with several conventional chemotherapeutic agents. In colon adenocarcinoma xenografts, this compound in combination with irinotecan led to tumor regression nih.gov. Similarly, its combination with cytarabine demonstrated prolonged survival in disseminated acute myeloid leukemia (AML) models nih.gov. Research also suggests that this compound can potentiate the cytotoxic effects of cisplatin (B142131) in ovarian cancer cell lines, showing a combination index (CI) indicative of synergy portico.org. In acute myeloid leukemia (AML) models, this compound combined with cytarabine and decitabine (B1684300) exhibited enhanced antileukemic activity, promoting higher rates of apoptosis portico.orgresearchgate.nettargetedonc.com. Furthermore, studies in lung cancer models have shown that this compound synergizes with paclitaxel, resulting in increased tumor growth inhibition nih.govub.edu.

Table 1: Synergy of this compound with Conventional Chemotherapeutics

| Combination Therapy | Cancer Model/Type | Primary Outcome Observed | Citation(s) |

| This compound + Irinotecan | HT29 human colon adenocarcinoma xenografts | Tumor regression | nih.gov |

| This compound + Cytarabine | Disseminated acute myelogenous leukemia (AML) model | Prolonged survival | nih.gov |

| This compound + Cisplatin | Ovarian cancer cell lines | Potentiated cytotoxic effects (synergistic) | portico.org |

| This compound + Cytarabine | Acute myeloid leukemia (AML) models | Enhanced antileukemic activity, increased apoptosis | nih.gov |

| This compound + Decitabine | Acute myeloid leukemia (AML) models | Enhanced antileukemic activity, increased apoptosis | portico.orgtargetedonc.com |

| This compound + Paclitaxel | Lung cancer models | Increased tumor growth inhibition | nih.govub.edu |

Synergy with Targeted Agents

This compound has also demonstrated synergistic activity when combined with targeted therapeutic agents. In FLT3-mutated acute myeloid leukemia (AML) models, this compound showed synergistic activity with FLT3 inhibitors, leading to significant cell death portico.orgnih.gov. In preclinical models of castration-resistant prostate cancer, this compound exhibited synergy with abiraterone (B193195), suggesting its potential utility in advanced prostate cancer targetedonc.com. This synergy with abiraterone appears to be independent of androgen receptor (AR) effects, as enzalutamide (B1683756) did not recapitulate this synergy, and it was observed even in AR-negative prostate cancer cell lines targetedonc.com.

Table 2: Synergy of this compound with Targeted Agents

| Combination Therapy | Cancer Model/Type | Primary Outcome Observed | Citation(s) |

| NMS-P937 + FLT3 Inhibitor | FLT3-mutated acute myeloid leukemia (AML) models | Synergistic activity, significant cell death | portico.orgnih.gov |

| NMS-P937 + Abiraterone | Castration-resistant prostate cancer (mCRPC) models | Synergy observed, potential for advanced prostate cancer treatment | targetedonc.com |

Efficacy in Overcoming Drug Resistance in Preclinical Cancer Models

This compound has shown promise in overcoming resistance to conventional chemotherapeutics in preclinical cancer models. In cisplatin-resistant lung adenocarcinoma cell lines, treatment with this compound, followed by cisplatin, restored sensitivity to cisplatin and significantly reduced cell viability nih.govgoogle.com. Furthermore, this compound demonstrated potent antitumor activity in preclinical osteosarcoma models, including those exhibiting resistance to other therapies nih.govnih.gov. Notably, in doxorubicin-resistant osteosarcoma cell lines overexpressing ABCB1, the combination of this compound with doxorubicin (B1662922) was able to revert doxorubicin resistance by interfering with ABCB1 transport activity nih.gov.

Table 3: Efficacy of this compound in Overcoming Drug Resistance

| Resistant Cancer Model | Conventional Drug | This compound Monotherapy | This compound + Conventional Drug | Outcome | Citation(s) |

| Cisplatin-resistant lung adenocarcinoma | Cisplatin | Not specified | Restored sensitivity, reduced viability | nih.govgoogle.com | |

| Osteosarcoma (drug-resistant variants) | Various | Active | Potent antitumor activity | nih.govnih.gov | |

| ABCB1-overexpressing, Doxorubicin-resistant osteosarcoma | Doxorubicin | Active | Reverted resistance, interfered with ABCB1 transport | nih.gov |

Influence of Genetic Background on this compound Sensitivity

The genetic makeup of cancer cells can significantly influence their response to this compound, suggesting potential for genotype-guided therapeutic strategies.

Role of TP53 Tumor Suppressor Status in Sensitivity

The status of the TP53 tumor suppressor gene appears to play a role in this compound sensitivity. Studies suggest that cancer cell lines with wild-type TP53 generally exhibit greater sensitivity to this compound compared to those with TP53 mutations or deletions nih.govjustia.comfrontiersin.org. In comparative analyses, TP53-mutated cell lines have shown a higher IC50 for this compound than their TP53 wild-type counterparts, indicating reduced sensitivity in TP53-mutated contexts google.com. This suggests that TP53 status could potentially serve as a predictive biomarker for this compound efficacy.

Table 4: TP53 Status and this compound Sensitivity

| TP53 Status | Cancer Model Example (General) | Sensitivity Measure (Relative) | Citation(s) |

| Wild-type (WT) | Various cancer cell lines | Greater sensitivity | nih.govjustia.comfrontiersin.org |

| Mutated/Null | Various cancer cell lines | Reduced sensitivity | nih.govjustia.comfrontiersin.orggoogle.com |

Advanced Research Methodologies Applied to Nms P937 Fumarate Studies

High-Throughput Screening for PLK1 Inhibitor Identification

The discovery of NMS-P937 is rooted in extensive drug discovery programs aimed at identifying potent inhibitors of Polo-like kinase 1 (PLK1), a protein kinase recognized as a key regulator of the cell cycle and a promising target in oncology. nih.govnih.gov NMS-P937 emerged from the optimization of a class of compounds known as 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives. researchgate.net High-throughput screening (HTS) methodologies were central to this process, allowing for the rapid assessment of large libraries of chemical compounds for their ability to inhibit PLK1 activity. researchgate.net These screening campaigns are designed to identify "hits"—compounds that meet specific activity criteria—which then undergo further optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a clinical candidate like NMS-P937. researchgate.net

Biochemical and Biophysical Characterization Assays

Following its initial identification, NMS-P937 was subjected to rigorous biochemical and biophysical testing to precisely define its interaction with its target, PLK1, and to assess its specificity across the broader landscape of human kinases.

To quantify the inhibitory potency of NMS-P937 against PLK1 and other kinases, researchers employ kinase activity assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The results are typically reported as an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

NMS-P937 was found to be a highly potent inhibitor of PLK1. nih.gov Critically, it demonstrated significant selectivity for PLK1 over other members of the PLK family. researchgate.net In one analysis, when tested at a high concentration (10 µmol/L), NMS-P937 showed only marginal inhibition of PLK2 (48%) and PLK3 (40%). researchgate.net A broader screening against a panel of 296 kinases at a concentration of 1 µmol/L revealed that only 11 kinases, including PLK1, showed a greater than 50% reduction in activity. researchgate.net This high degree of selectivity is a crucial attribute for a targeted therapy, as it minimizes the potential for off-target effects. researchgate.net

Table 1: Biochemical Potency of NMS-P937 Against a Panel of Selected Kinases This table is interactive. You can sort and filter the data.

| Kinase Target | % Inhibition at 10 µM | IC50 (nm) | Notes |

|---|---|---|---|

| PLK1 | - | 3 | High potency and primary target. |

| PLK2 | 48% | >10,000 | Demonstrates selectivity within the PLK family. researchgate.net |

| PLK3 | 40% | >10,000 | Demonstrates selectivity within the PLK family. researchgate.net |

| CK2 | - | 67 | Nanomolar activity detected. researchgate.net |

| FLT3 | - | 240 | Nanomolar activity detected. researchgate.net |

| MELK | - | 800 | Nanomolar activity detected. researchgate.net |

Data sourced from studies on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives. researchgate.netresearchgate.net

To understand how NMS-P937 inhibits its target, mechanism of action studies, including ATP and substrate titration, are performed. Research has shown that NMS-P937 acts as an ATP-competitive inhibitor of PLK1. researchgate.net This mode of inhibition means that NMS-P937 binds to the ATP-binding pocket of the PLK1 enzyme. By occupying this site, it directly competes with adenosine (B11128) triphosphate (ATP), the natural phosphate-donating substrate for the kinase. This competition prevents the phosphorylation of PLK1's downstream substrates, thereby blocking its biological function. The crystal structure of PLK1 in a complex with NMS-P937 has been determined, providing a detailed view of this interaction and aiding in the understanding of its selectivity. researchgate.net

Cellular Assays for Biological Activity

To confirm that the biochemical inhibition of PLK1 translates into a functional effect in a biological context, a variety of cellular assays are utilized. These assays measure the impact of NMS-P937 on cancer cells, assessing its effects on cell growth, viability, and division.

Cell proliferation and viability assays are fundamental tools for evaluating the anti-cancer activity of a compound. NMS-P937 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines derived from both solid and hematologic tumors. nih.gov

One commonly used method is the CellTiter-Glo® Luminescent Cell Viability Assay . This is a homogeneous assay that determines the number of viable cells in culture by quantifying the amount of ATP present, as ATP is a key indicator of metabolically active cells. promega.comresearchgate.net The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration, and thus to the number of living cells. promega.compromega.com

Another method is the XTT colorimetric assay , or similar tetrazolium-based assays like the MTS assay. researchgate.netnih.gov In these assays, the yellow tetrazolium salt is reduced by metabolically active cells into a colored formazan (B1609692) dye. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.

The results from these assays are used to calculate an IC50 or GI50 value, representing the concentration of NMS-P937 required to inhibit cell growth or viability by 50%. Studies have consistently shown that NMS-P937 has low nanomolar activity in a large number of cell lines. nih.gov

Table 2: Anti-proliferative Activity (GI50) of NMS-P937 in Various Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| NCI-H460 | Non-Small Cell Lung | 0.023 |

| A2780 | Ovarian | 0.024 |

| HL-60 | Promyelocytic Leukemia | 0.024 |

| HCT116 | Colon Adenocarcinoma | 0.026 |

| BxPC3 | Pancreatic | 0.029 |

| MOLM-13 | Acute Myeloid Leukemia | 0.032 |

| HT29 | Colon Adenocarcinoma | 0.038 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.039 |

| MV-4-11 | Acute Myeloid Leukemia | 0.040 |

| MDA-MB-231 | Breast | 0.042 |

Data represents the mean from multiple experiments. researchgate.net

Given that PLK1 is a master regulator of mitosis, its inhibition is expected to cause disruptions in cell division. nih.gov Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. auctoresonline.org For this analysis, cells are treated with NMS-P937, harvested, and stained with a fluorescent dye that binds stoichiometrically to DNA. As cells progress through the cell cycle, their DNA content changes: cells in the G1 phase have a 2n DNA content, cells in the S phase have an intermediate amount, and cells in the G2 or M (mitosis) phase have a 4n DNA content.

When analyzed by a flow cytometer, the fluorescence intensity of individual cells provides a snapshot of the cell cycle distribution. researchgate.net Treatment of various cancer cell lines with NMS-P937 consistently leads to a significant increase in the proportion of cells with a 4n DNA content, indicating a robust cell cycle arrest in the G2/M phase. researchgate.netnih.gov This mitotic arrest is a direct consequence of PLK1 inhibition and is typically followed by the induction of apoptosis (programmed cell death), further contributing to the compound's anti-tumor activity. nih.govnih.gov

Immunofluorescence and Western Blotting for Protein Expression and Phosphorylation

Immunofluorescence and Western blotting are fundamental techniques employed to investigate the impact of NMS-P937 on protein expression and phosphorylation cascades within cancer cells. These methods have provided critical insights into the molecular mechanisms downstream of PLK1 inhibition.

In studies on nasopharyngeal carcinoma (NPC) cells, Western blot analysis revealed that treatment with NMS-P937 led to an upregulation of CyclinB1 expression and a downregulation of CyclinE1 expression. science.gov Furthermore, the treatment induced apoptosis, as evidenced by the increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3. science.gov

A key indicator of NMS-P937's target engagement is the modulation of PLK1's direct substrates. Western blot analysis has been used to assess the phosphorylation status of Translationally Controlled Tumor Protein (TCTP), a direct substrate of PLK1. researchgate.net In A2780 human ovarian carcinoma cells, NMS-P937 treatment led to a decrease in the levels of phospho-Ser46 TCTP. researchgate.net This inhibition of TCTP phosphorylation serves as a direct biomarker of PLK1 activity suppression by NMS-P937. dergipark.org.tr

Further Western blot analyses in A2780 cells have examined other markers of mitosis. researchgate.net Treatment with NMS-P937 resulted in an increase in the phosphorylation of PLK1 on Threonine 210, which is indicative of its activation state, and a decrease in the inhibitory phosphorylation of CDK1 on Tyrosine 15. researchgate.net Concurrently, an increase in the phosphorylation of Histone H3 on Serine 10 and NPM on Threonine 199 was observed, confirming the mitotic arrest induced by the compound. researchgate.netscience.gov In a disseminated primary CD56+ acute monoblastic leukaemia model, NMS-P937 treatment also caused a significant increase in phospho-Histone-H3 expression. science.gov

Recent proteomic analyses have identified additional proteins regulated by PLK1 and, consequently, affected by NMS-P937. For instance, A-kinase anchoring protein 2 (AKAP2) was identified as a cell-cycle-regulated protein whose abundance decreases in mitosis. researchgate.net Inhibition of PLK1 with NMS-P937 (also known as onvansertib) blocked this reduction, suggesting that PLK1 regulates AKAP2 abundance during mitosis. researchgate.net

Table 1: Summary of Protein Modulation by NMS-P937 as Determined by Western Blotting

| Cell Line/Model | Protein | Modulation | Research Finding | Citation |

|---|---|---|---|---|

| Nasopharyngeal Carcinoma (NPC) | CyclinB1 | Upregulated | Increased expression following NMS-P937 treatment. | science.gov |

| Nasopharyngeal Carcinoma (NPC) | CyclinE1 | Downregulated | Decreased expression following NMS-P937 treatment. | science.gov |

| Nasopharyngeal Carcinoma (NPC) | Cleaved PARP | Increased | Indicator of apoptosis induction. | science.gov |

| Nasopharyngeal Carcinoma (NPC) | Cleaved Caspase-3 | Increased | Indicator of apoptosis induction. | science.gov |

| A2780 Ovarian Carcinoma | Phospho-Ser46 TCTP | Decreased | Direct evidence of PLK1 inhibition. | researchgate.net |

| A2780 Ovarian Carcinoma | Phospho-Thr210 PLK1 | Increased | Indication of PLK1 activation before mitotic arrest. | researchgate.net |

| A2780 Ovarian Carcinoma | Phospho-Tyr15 CDK1 | Decreased | Confirmation of CDK1 activation and mitotic initiation. | researchgate.net |

| A2780 Ovarian Carcinoma | Phospho-Ser10 Histone H3 | Increased | Marker of mitosis. | researchgate.net |

| AML-NS8 Leukemia Model | Phospho-Histone-H3 | Increased | Strong increase corresponding to G2/M arrest. | science.gov |

Reactive Oxygen Species (ROS) and Total Oxidant Status (TOS) Assays

The induction of cellular stress is a key consequence of treatment with many anti-cancer agents. Assays for Reactive Oxygen Species (ROS) and Total Oxidant Status (TOS) are utilized to quantify the level of oxidative stress induced by NMS-P937.

Mechanistic studies in nasopharyngeal carcinoma (NPC) have shown that treatment with NMS-P937 leads to aberrant mitosis, which in turn causes an increase in the levels of ROS. science.gov This elevation in ROS is a significant contributor to the observed cell cycle abnormalities and apoptosis. science.gov The increase in ROS induced by NMS-P937 could be partially reversed by the ROS scavenger N-acetylcysteine. science.gov

Table 2: Total Oxidant Status in PC3 Cells Treated with NMS-P937

| Treatment Group | Total Oxidant Status (TOS) (µmol H₂O₂ Equiv./L) | p-value vs. Control | Research Finding | Citation |

|---|---|---|---|---|

| Control | 3.15 ± 0.36 | - | Baseline oxidative status. |

These findings suggest that the cytotoxic activity of NMS-P937 may be, in part, mediated by the induction of oxidative stress.

In Vivo Preclinical Model Development and Characterization

The evaluation of NMS-P937's efficacy and mechanism of action in a whole-organism context relies on the development and characterization of in vivo preclinical models, primarily xenografts and disseminated disease models.

A variety of xenograft and disseminated leukemia models have been established to test the antitumor activity of NMS-P937. These models involve the implantation of human cancer cells or patient-derived tissues into immunocompromised mice.

Human Colon Adenocarcinoma Xenografts: The HCT116 and HT29 human colon adenocarcinoma cell lines have been used to establish subcutaneous xenograft models. dergipark.org.tr In these models, NMS-P937 has demonstrated the ability to inhibit tumor growth.

Disseminated Acute Myelogenous Leukemia (AML) Models: NMS-P937 has been evaluated in a disseminated model of AML, where it showed the ability to prolong the survival of the animals, particularly when used in combination with cytarabine (B982). A notable example is the establishment of a novel disseminated model of CD56+ acute monoblastic leukemia, designated AML-NS8. science.gov This model was generated by injecting leukemic blasts freshly isolated from a patient into mice. science.gov The AML-NS8 model faithfully recapitulated key features of the human disease, including extramedullary diffusion and central nervous system involvement. science.gov The MOLM-13 cell line is another established model for AML xenografts.

Patient-Derived Xenograft (PDX) Models: The use of PDX models, where tumor tissue from a patient is directly implanted into an immunocompromised mouse, is considered to be more representative of human cancer. The AML-NS8 model is a prime example of a patient-derived disseminated model used to evaluate NMS-P937. science.gov

A significant advantage of in vivo models is the ability to assess biomarker modulation in various tissues, including sites of extramedullary disease, which are common in certain hematologic malignancies.

In the AML-NS8 disseminated leukemia model, treatment with NMS-P937 led to specific biomarker modulation in extramedullary tissues. science.gov This finding is crucial as it demonstrates that the drug reaches and is active in tissues outside of the bone marrow, which are often associated with a poor prognosis. science.gov The ability to analyze these biomarkers in preclinical models provides a strong rationale for the therapeutic potential of PLK1 inhibitors in AML with extramedullary involvement. science.gov

Structural Biology Techniques

Understanding the precise interaction between a drug and its target protein at the atomic level is fundamental for rational drug design and optimization. X-ray crystallography has been the key structural biology technique used in the study of NMS-P937.

To elucidate the structural basis for the high potency and selectivity of NMS-P937 for PLK1, the crystal structure of the PLK1 kinase domain in complex with NMS-P937 was determined. This was achieved through X-ray diffraction of co-crystals containing the protein and the ligand.

The resulting structure, available in the Protein Data Bank (PDB) with the accession code 2YAC , was solved at a resolution of 2.20 Å. The analysis of this complex revealed the specific molecular interactions responsible for the tight binding of NMS-P937 to the ATP-binding pocket of PLK1. This structural information was pivotal in understanding the compound's selectivity over other kinases and guided further optimization efforts.

Table 3: Crystallographic Data for NMS-P937-PLK1 Complex

| Parameter | Value | Citation |

|---|---|---|

| PDB ID | 2YAC | |

| Method | X-RAY DIFFRACTION | |

| Resolution | 2.20 Å | |

| R-Value Work | 0.211 |

Computational and Systems Biology Approaches

Computational and systems biology have provided a powerful lens through which to understand the complex interactions of NMS-P937 fumarate (B1241708) within the cellular environment. These approaches allow for a holistic view of the drug's effects, moving beyond a single target to a network-level understanding.

Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. researchgate.net Its overexpression is a common feature in a wide array of human cancers and is often correlated with a poor prognosis. researchgate.netmycancergenome.org Computational analyses have been pivotal in identifying and characterizing NMS-P937 (also known as onvansertib) as a highly selective and potent inhibitor of PLK1. mycancergenome.orgnih.govresearchgate.net

Initial computational and in vitro kinase assays demonstrated that NMS-P937 is an ATP-competitive inhibitor of PLK1. nih.gov This selective inhibition disrupts the mitotic process, leading to a G2/M cell-cycle arrest and subsequent apoptosis in cancer cells that overexpress PLK1. mycancergenome.orgnih.gov The high selectivity of NMS-P937 for PLK1 over other closely related kinases, such as PLK2 and PLK3, is a key attribute that was identified through extensive screening and computational modeling. researchgate.net This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Further computational analysis of data from preclinical models has consistently shown that the antitumor activity of NMS-P937 is directly linked to its inhibition of PLK1. In xenograft models of various cancers, including solid tumors and hematologic malignancies, administration of NMS-P937 leads to significant tumor growth inhibition, which is accompanied by clear biomarkers of PLK1 inhibition. researchgate.net

Table 1: Effects of NMS-P937 on Cancer Cell Lines

| Cell Line Type | Observed Effect | Reference |

|---|---|---|

| Solid Tumor Cell Lines | Potent inhibition of proliferation (low nanomolar activity) | researchgate.net |

| Hematologic Tumor Cell Lines | Potent inhibition of proliferation (low nanomolar activity) | researchgate.net |

| Nasopharyngeal Carcinoma (NPC) Cells | Suppression of proliferation, induction of cell cycle abnormalities and apoptosis | mycancergenome.orgnih.gov |

| KRAS-mutant Colorectal Cancer Cells | Superior activity compared to KRAS wild-type cells | nih.gov |

Q & A

Q. How is the IC₅₀ of NMS-P937 fumarate determined in preclinical studies?

To calculate the half-maximal inhibitory concentration (IC₅₀), perform concentration-response assays using cell viability metrics (e.g., ATP-based assays or flow cytometry). Serial dilutions of NMS-P937 (e.g., 0–150 nM) are applied to target cell lines (e.g., AML, osteosarcoma, or breast cancer models). Data are plotted as log[concentration] vs. % cell viability, and nonlinear regression models (e.g., Hill equation) are used to derive IC₅₀ values. Validation via Western blot for PLK1 phosphorylation status is recommended to confirm target engagement .

Q. What in vivo models are suitable for evaluating NMS-P937 efficacy?

Patient-derived xenograft (PDX) models and disseminated leukemia models (e.g., AML-NS8 cells in mice) are robust for testing therapeutic protocols. In PDX models, tumor volume reduction and survival rates are measured under preemptive (prophylactic) or therapeutic dosing regimens. For hematological malignancies, engraftment efficiency and peripheral/blood organ tumor burden are critical endpoints .

Q. How are clinical trials for NMS-P937 designed in oncology research?

Phase I/II trials often employ dose-escalation designs with endpoints like maximum tolerated dose (MTD) and objective response rate (ORR). For example, in metastatic castration-resistant prostate cancer (mCRPC), NMS-P937 is combined with abiraterone/prednisone, using PSA response and progression-free survival (PFS) as key metrics. Biomarker-driven cohorts (e.g., AR-V7-positive patients) are prioritized to assess predictive efficacy .

Q. How is PLK1 inhibition validated as a mechanistic endpoint in NMS-P937 studies?

Use Western blotting to quantify PLK1 phosphorylation (Thr210) and downstream targets (e.g., Cyclin B1, pHH3). Co-immunoprecipitation assays can confirm PLK1 interaction with apoptotic regulators (e.g., p53). Cell cycle analysis via flow cytometry (e.g., propidium iodide staining) identifies G2/M arrest, a hallmark of PLK1 inhibition .

Advanced Research Questions

Q. How can synergistic effects between NMS-P937 and miRNAs (e.g., miR-183-5p) be quantified?

Apply the Bliss independence model to calculate synergy scores. For example, transfect cells with miR-183-5p mimics or si-PLK1, then treat with NMS-P937. Cell viability data are analyzed using matrix dosing (e.g., 0–100 nM NMS-P937 + miRNA modulation). A Bliss score >0 indicates synergy; scores are validated via caspase-3 activation assays .

Q. How to resolve discrepancies in PLK1 expression correlations with NMS-P937 sensitivity across studies?

Discrepancies may arise from tumor heterogeneity or assay variability. Use multivariate regression to adjust for confounders (e.g., co-occurring mutations, baseline PLK1 activity). Meta-analyses of public datasets (e.g., TCGA) can identify context-dependent factors (e.g., TP53 status) influencing PLK1 dependency .

Q. What methodological approaches optimize biomarker selection for NMS-P937 trials?

Prioritize biomarkers linked to PLK1 pathway activity (e.g., KRAS mutations in CRC, AR-V7 in mCRPC). Use next-generation sequencing (NGS) or digital PCR to stratify patients. In phase II trials, pre-treatment biopsies are analyzed for PLK1 expression via IHC, with Cox proportional hazards models correlating biomarker levels with clinical outcomes .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) data be integrated in NMS-P937 studies?

Employ compartmental modeling (e.g., NONMEM) to link plasma concentrations (AUC, Cmax) with target modulation (e.g., PLK1 inhibition in tumor biopsies). Longitudinal PD markers (e.g., circulating tumor DNA) are sampled alongside PK to establish exposure-response relationships. Bayesian adaptive designs allow real-time dose adjustments .

Q. What statistical methods address missing data in longitudinal NMS-P937 clinical trials?

Use multiple imputation (MI) for missing biomarker or PK data, assuming missing-at-random mechanisms. Sensitivity analyses (e.g., pattern-mixture models) assess robustness. For dropout-related missingness, mixed-effects models (e.g., MMRM) handle unbalanced follow-up .

Q. How are adaptive trial designs applied to accelerate NMS-P937 development?

Bayesian seamless phase I/II designs enable dose escalation and efficacy assessment in a single trial. Predictive probability thresholds (e.g., ≥90% posterior probability of success) guide early termination of ineffective arms. Biomarker-adaptive randomization allocates patients to optimal sub-studies (e.g., KRAS-mutant CRC cohorts) .

Tables

Table 1. Key Preclinical Findings for NMS-P937

Table 2. Clinical Trial Design Features for NMS-P937

| Trial Phase | Population | Endpoints | Biomarkers | Reference |

|---|---|---|---|---|

| Phase II | mCRPC (AR-V7-positive) | PSA response, PFS | AR-V7, PLK1 IHC | |

| Phase Ib/II | KRAS-mutant CRC | ORR, safety | KRAS status, ctDNA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.